molecular formula C10H12ClNO2 B3033248 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid CAS No. 1007878-92-3

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

Cat. No. B3033248
CAS RN: 1007878-92-3
M. Wt: 213.66 g/mol
InChI Key: LIXFURHZDYVNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is not detailed, the papers discuss chlorination reactions in acetic acid, which could be relevant to its synthesis. For instance, the chlorination of 2,3-dimethylbenzothiophen in acetic acid is described to proceed via an adduct formation with chlorine, which then decomposes to the chlorinated product . Similarly, the chlorination of phenols in acetic acid leads to chloromethylene compounds and trichloro ketones . These studies suggest that chlorination in acetic acid is a viable pathway for introducing chlorine substituents into aromatic compounds, which could be applicable to synthesizing the chlorophenyl component of the target compound.

Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is not directly analyzed in the papers. However, the structure of a related compound, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, is reported, with the chlorophenyl and dimethoxyphenyl rings forming specific dihedral angles with the quinoxaline unit . This information highlights the potential influence of substituents on the molecular conformation of chlorophenyl compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. However, they do discuss the reactivity of chlorinated compounds and related structures. For example, the reaction of dimethyldi(4-N,N-dimethylaminophenyl)silane with chloroplatinic acid hexahydrate in acetone results in complex formation and bond cleavages . This suggests that compounds with dimethylamino groups can undergo complex reactions, which may be relevant when considering the reactivity of the dimethylamino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid are not discussed in the provided papers. However, the papers do provide insights into the properties of similar compounds. For example, the chlorination of benzothiophen and phenols in acetic acid suggests that the presence of chlorine can significantly affect the reactivity of aromatic compounds . Additionally, the formation of complex salts and byproducts in the reaction of dimethyldi(4-N,N-dimethylaminophenyl)silane indicates that the presence of dimethylamino groups can influence the solubility and stability of compounds .

Scientific Research Applications

Heterocyclization and Synthesis of Isoflavone

A study by Moskvina, Shilin, & Khilya (2015) detailed the preparation of a compound closely related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. The research involved a condensation reaction leading to heterocyclization and the formation of an isoflavone.

Enzyme Inhibition Studies

In a pharmacological study, Laufer, Tries, Augustin, & Dannhardt (1994) discovered a pyrrolizine derivative related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid. This compound was found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes.

Urotensin-II Receptor Agonist

Research by Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor. This compound, structurally similar to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid, showed high selectivity and potential as a pharmacological research tool.

Aquatic Herbicide Research

Boyle (1980) in Effects of the aquatic herbicide 2,4-D DMA on the ecology of experimental ponds investigated the impact of a dimethylamine salt of an acid similar to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid on aquatic ecosystems, noting changes in plant growth and planktonic activity.

Herbicide Movement in Turfgrass

Starrett, Christians, & Austin (2000) studied the movement of a dimethylamine salt of an acid related to 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid in turfgrass under varying irrigation conditions, providing insights into herbicide distribution and environmental impact.

properties

IUPAC Name

2-(2-chlorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXFURHZDYVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

CAS RN

1007878-92-3
Record name 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 2
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 5
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid
Reactant of Route 6
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.